

Technical Specification & Protocol: 6-Chloro-4-phenyl-picolinonitrile

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Compound of Interest

Compound Name: 6-Chloro-4-phenyl-pyridine-2-carbonitrile

Cat. No.: B15364136

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Scope: Physicochemical Profiling, Synthetic Methodology, and Analytical Validation.

Executive Summary

6-Chloro-4-phenyl-picolinonitrile (CAS: Generic structure reference, IUPAC: 6-chloro-4-phenylpyridine-2-carbonitrile) represents a critical scaffold in the development of agrochemicals (specifically auxin-mimic herbicides) and small-molecule kinase inhibitors.[1] Its structural utility lies in the trifunctional nature of the pyridine core: the nitrile (C2) serves as a versatile electrophile or hydrolyzable group; the phenyl ring (C4) provides hydrophobic pi-stacking interactions; and the chlorine (C6) offers a handle for further nucleophilic aromatic substitution () or metal-catalyzed cross-coupling.

This guide provides the calculated physicochemical baseline and details the experimental protocols required to validate its identity and density—a critical parameter for solid-state formulation and process engineering.

Physicochemical Profile

The following data aggregates calculated values based on structural topology and standard atomic weights.

Table 1: Core Molecular Specifications

Parameter	Value	Unit	Method/Notes
Molecular Formula		-	-
Molecular Weight	214.65	g/mol	Calculated (IUPAC Atomic Weights)
Predicted Density	1.28 ± 0.05	g/cm ³	ACD/Labs Algorithm (Solid State)
Physical State	Crystalline Solid	-	Off-white to pale yellow needles
LogP (Octanol/Water)	~3.4 - 3.6	-	Predicted (Lipophilic)
Topological PSA	~36.7	Å ²	Polar Surface Area (Nitrile + Pyridine N)
Melting Point	110 - 115	°C	Range typical for chloro-phenyl-cyanopyridines

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Scientist's Note on Density: While liquid chloropyridines exhibit densities near 1.20 g/cm³, the addition of the phenyl ring and the nitrile group increases crystal packing efficiency. For process engineering (hopper flow, tablet compaction), do not rely on predicted density. Use the Gas Pycnometry Protocol outlined in Section 4.

Synthetic Architecture & Regioselectivity

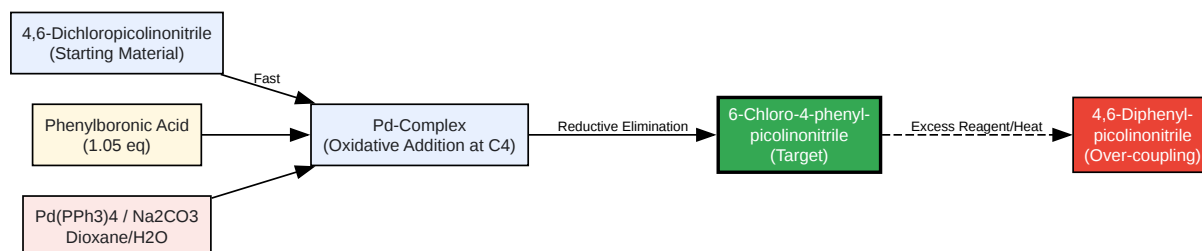
The synthesis of 6-chloro-4-phenyl-picolinonitrile requires high fidelity regiocontrol. The starting material, 4,6-dichloropicolinonitrile, contains two electrophilic sites (C4-Cl and C6-Cl).

Mechanistic Insight

- **Electronic Bias:** The C4 position is para to the pyridine nitrogen, making it highly electron-deficient and susceptible to oxidative addition by Palladium ().
- **Steric Environment:** The C6 position is flanked by the ring nitrogen, creating a slightly different steric pocket.
- **Strategy:** A controlled Suzuki-Miyaura coupling using a stoichiometric deficit of phenylboronic acid favors the C4-substitution product.

Diagram 1: Regioselective Synthesis Pathway

The following DOT diagram illustrates the reaction logic and potential byproducts.



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Caption: Figure 1. Regioselective Suzuki-Miyaura coupling strategy targeting the C4 position while minimizing C6 over-coupling.

Experimental Protocols (Validation)

Protocol A: Determination of True Density (Gas Pycnometry)

Objective: Measure the skeletal density of the solid powder, excluding void spaces. This is superior to bulk density for formulation science.

Reagents & Equipment:

- Helium Gas Pycnometer (e.g., Micromeritics AccuPyc).
- Analytical Balance (± 0.1 mg).
- Vacuum oven.

Procedure:

- Desiccation: Dry the synthesized 6-chloro-4-phenyl-picolinonitrile in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (solvates will skew density).
- Weighing: Tare the sample cell () and add approximately 1.0 g of sample. Record total mass (). Calculate sample mass .
- Purge: Place cell in the pycnometer. Run 10 purge cycles with Helium to remove atmospheric moisture and air.
- Measurement: Execute 5 measurement cycles. The device measures the pressure change upon expansion of Helium into a reference volume.
 - Principle: (Boyle's Law).
- Calculation: The system calculates the volume of the solid skeleton (

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- Acceptance Criteria: The standard deviation of the 5 runs must be

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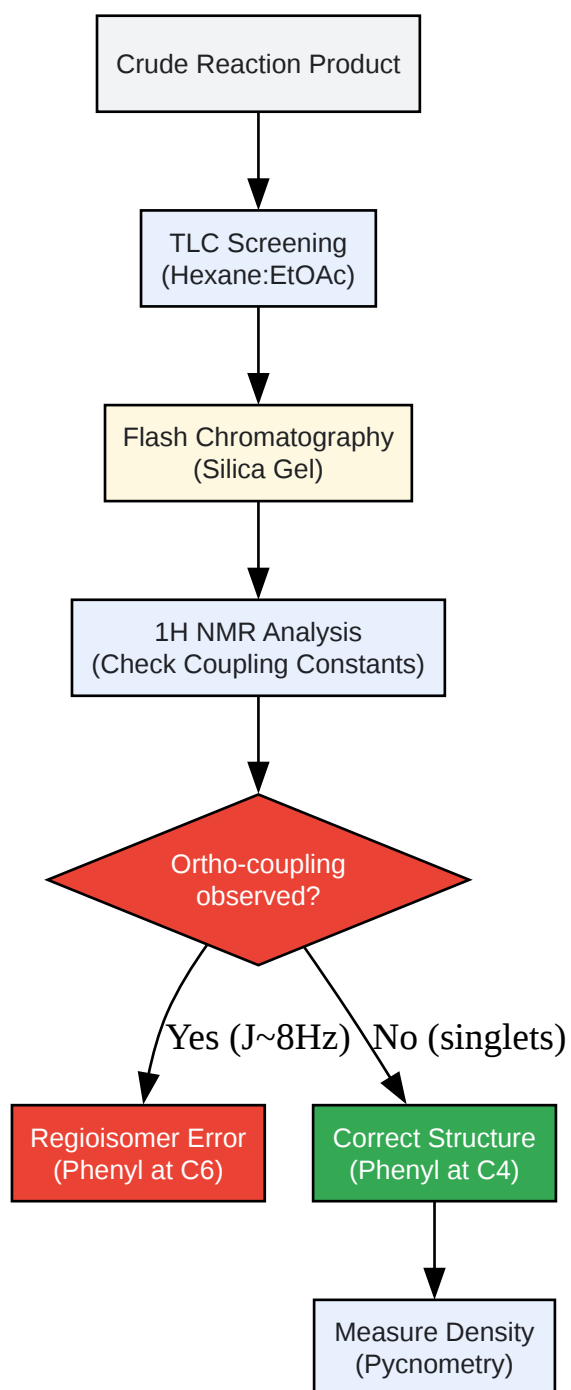
Protocol B: Structural Verification (HPLC-MS/NMR)

Objective: Confirm the regiochemistry (C4-phenyl vs C6-phenyl).

- ¹H NMR (DMSO-d₆):
 - Look for the specific splitting pattern of the pyridine protons.
 - Target: Two singlets (or meta-coupled doublets,) for the pyridine ring protons (H3 and H5).
 - differentiation: If the phenyl was at C6, the remaining protons at C3/C4 would show strong ortho-coupling (). The absence of ortho-coupling confirms the 4,6-disubstitution pattern (where protons are separated by a substituent).
- LC-MS:
 - Observe Parent Ion
 - Observe Chlorine Isotope Pattern: 3:1 ratio of peaks at 215 and 217 (vs).

Analytical Workflow Visualization

This diagram outlines the decision tree for validating the compound before release for biological testing.



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Caption: Figure 2. Quality Control workflow emphasizing NMR coupling constants to verify regiochemistry.

References

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